CycLuc7
Description
Properties
CAS No. |
1393650-89-9 |
|---|---|
Molecular Formula |
C14H13N3O2S2 |
Molecular Weight |
319.4 |
IUPAC Name |
(S)-2-(5,6,7,8-Tetrahydrothiazolo[4,5-g]quinolin-2-yl)-4,5-dihydrothiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c18-14(19)10-6-20-12(17-10)13-16-9-4-7-2-1-3-15-8(7)5-11(9)21-13/h4-5,10,15H,1-3,6H2,(H,18,19)/t10-/m1/s1 |
InChI Key |
BKYMBDMQGNICFU-SNVBAGLBSA-N |
SMILES |
O=C([C@@H]1N=C(C(S2)=NC3=C2C=C4NCCCC4=C3)SC1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CycLuc7; CycLuc 7; CycLuc-7 |
Origin of Product |
United States |
Elucidation of Cycluc7 S Enzymatic and Mechanistic Frameworks
Fundamental Enzyme-Substrate Interactions with Firefly Luciferase
The interaction between CycLuc7 and firefly luciferase (FLuc) forms the basis of its utility as a bioluminescent probe. While sharing the core structure of the native substrate, D-luciferin, the cyclic alkylamino group of this compound introduces distinct properties that influence its binding and catalytic turnover.
The bioluminescent reaction catalyzed by firefly luciferase involves a two-step process: the adenylation of the luciferin (B1168401) substrate by ATP, followed by oxidation to produce an electronically excited oxyluciferin, which then decays to its ground state with the emission of light nih.govnih.gov. The kinetics of this process with this compound as a substrate have been a subject of study, particularly in comparison to the native D-luciferin.
Table 1: Comparative Kinetic Properties of Luciferin Substrates This table provides an illustrative comparison based on available research findings. Specific kinetic constants for this compound with wild-type FLuc are not explicitly detailed in the provided search results.
| Substrate | Enzyme | Relative Initial Rate (% of D-luciferin with WT FLuc) | Notes |
| D-luciferin | Wild-Type FLuc | 100% | Standard reference for bioluminescence. |
| This compound | Wild-Type FLuc | ~20% (in cell lysates) nih.gov | Demonstrates activity with the native enzyme. |
| This compound | Triple-mutant FLuc | 46% nih.gov | Shows significantly enhanced activity with engineered luciferase. |
A critical aspect of a bioluminescent reporter's utility is the stability and intensity of the emitted light. This compound, particularly when paired with engineered luciferases, exhibits favorable characteristics in this regard.
The stability of the bioluminescent signal is influenced by factors such as product inhibition and substrate pharmacokinetics. Research indicates that with a triple-mutant luciferase, product inhibition is largely eliminated when using this compound, leading to a more sustained light emission after the initial burst nih.gov. A related cyclic alkylaminoluciferin, CycLuc1, has been shown to have a plasma and brain half-life approximately three times longer than that of D-luciferin, suggesting that this compound may also exhibit a prolonged presence in biological systems, contributing to a more stable signal nih.gov.
In terms of intensity, while this compound with wild-type luciferase may produce a less intense signal than D-luciferin, its potential for signal augmentation is realized through engineered luciferase variants. For example, the cyclic alkylaminoluciferin CycLuc1 was found to produce a more than 10-fold higher bioluminescent signal than D-luciferin at equivalent doses in an in vivo mouse model nih.gov.
Table 2: Light Emission Characteristics of this compound This table summarizes the stability and intensity features of this compound based on available literature. Direct half-life data for the this compound bioluminescent signal was not found in the provided search results.
| Characteristic | This compound with Wild-Type FLuc | This compound with Engineered FLuc | D-luciferin with Wild-Type FLuc |
| Signal Stability | Subject to product inhibition. | Reduced product inhibition, leading to more sustained emission nih.gov. | Signal decay observed over time, partly due to product inhibition. |
| Relative Intensity | Lower than D-luciferin nih.gov. | Can be significantly higher than D-luciferin with wild-type FLuc nih.gov. | High initial intensity. |
Theoretical Mechanisms of Bioluminescence Catalysis Involving this compound
The fundamental chemical reaction of firefly bioluminescence involves the luciferase-catalyzed oxidation of luciferin nih.gov. The process begins with the formation of a luciferyl-adenylate intermediate. This intermediate then reacts with molecular oxygen to form a highly unstable dioxetanone ring. The decomposition of this ring releases energy and produces oxyluciferin in an electronically excited state. The return of oxyluciferin to its ground state results in the emission of a photon of light nih.govnih.gov.
The specific electronic and steric properties of this compound likely influence the stability of the reaction intermediates and the energy of the excited state of the resulting oxyluciferin analogue. The cyclic alkylamino group is an electron-donating group, which can affect the electronic structure of the chromophore and thus the color and quantum yield of the emitted light. The conformational restriction imposed by the cyclic structure may also play a role in pre-organizing the substrate for optimal binding and catalysis within the luciferase active site, potentially leading to a higher quantum yield compared to more flexible acyclic analogues unimib.it.
Computational studies on the bioluminescence of other luciferase-luciferin systems have provided insights into the reaction mechanism, but specific theoretical studies focusing on the catalysis of this compound are not extensively detailed in the available literature. Further computational modeling will be valuable in elucidating the precise mechanism by which this compound and its interactions with engineered luciferases lead to efficient light production.
Applications of Cycluc7 in Advanced Biological Systems Investigation
Gene Expression Monitoring and Transcriptional Dynamics
CycLuc7 has shown significant promise in the field of gene expression analysis, offering a sensitive and quantitative method for monitoring transcriptional activity. Its application in luciferase-based reporter assays provides a powerful means to study the regulation of gene expression in response to various stimuli.
Quantitative Reporter Assays for Gene Regulation Studies
In quantitative reporter assays, the gene regulatory element of interest is cloned upstream of a luciferase gene. The expression of luciferase, and consequently the intensity of the bioluminescent signal, serves as a direct measure of the regulatory element's activity. This compound, as a substrate for firefly luciferase and its mutants, can be utilized in these assays to provide a robust and sensitive readout of gene expression levels.
Research has demonstrated that this compound can be an effective substrate for both wild-type and mutant firefly luciferases. In studies using cell lysates, this compound was shown to be the best substrate, achieving approximately 20% of the signal intensity observed with the native substrate, D-luciferin, when used with wild-type luciferase nih.gov. Furthermore, when paired with a triple-mutant luciferase (R218K/L286M/S347A), this compound proved to be the optimal substrate in vitro, reaching 46% of the initial rate of D-luciferin with the wild-type enzyme nih.gov. This highlights the potential for developing orthogonal luciferase-luciferin pairs for multiplexed reporter assays.
The following table summarizes the relative photon flux of this compound with wild-type (WT) and a triple-mutant luciferase in different cellular contexts, based on published data nih.gov.
| Luciferase Variant | Substrate | Photon Flux (Live Cells) | Photon Flux (Lysed Cells) |
| Wild-Type | D-luciferin | High | High |
| Wild-Type | This compound | Moderate | High |
| Triple-Mutant | D-luciferin | No Signal | Very Low |
| Triple-Mutant | This compound | High | Very High |
This table is based on qualitative descriptions from the source and is for illustrative purposes.
Spatiotemporal Analysis of Promoter Activity
The enhanced brightness and red-shifted emission profile of the this compound-luciferase system hold potential for the spatiotemporal analysis of promoter activity in living cells and organisms. Bioluminescence imaging with synthetic luciferins like CycLuc1, a related compound, has been shown to provide superior sensitivity for monitoring gene expression in deep tissues nih.govnih.gov. The near-infrared light emission possible with certain aminoluciferins allows for better tissue penetration, enabling the visualization of dynamic changes in gene expression in real-time and within the context of a living system nih.gov. This capability is crucial for understanding the intricate timing and location of promoter activation during developmental processes, disease progression, and in response to therapeutic interventions.
Protein-Protein Interaction Profiling and Cellular Signaling
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function. Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for detecting and monitoring these interactions in living systems. While the use of this compound in BRET assays is not yet widely documented, the principles of BRET and the properties of this compound suggest its potential in this area.
Detection of Molecular Associations in Live Systems
BRET is a proximity-based assay that relies on the non-radiative transfer of energy from a bioluminescent donor molecule (typically a luciferase) to a fluorescent acceptor molecule (like a fluorescent protein). This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), which is indicative of a molecular interaction between the proteins to which they are fused nih.govmonash.edunuvucameras.com. The BRET signal is measured as the ratio of the light emitted by the acceptor to the light emitted by the donor.
The development of brighter and red-shifted luciferase-luciferin pairs is an active area of research to improve the sensitivity and applicability of BRET assays revvity.com. The enhanced photon flux and near-infrared emission characteristics of this compound with mutant luciferases could potentially lead to the development of more sensitive BRET systems with improved signal-to-noise ratios for detecting molecular associations in living cells.
Interrogation of Intracellular Signaling Cascades
Intracellular signaling cascades are complex networks of protein interactions and modifications that transmit signals from the cell surface to the nucleus, culminating in changes in gene expression and cellular behavior. BRET-based biosensors are increasingly being used to monitor the dynamic conformational changes and interactions of proteins within these signaling pathways in real-time and in living cells researchgate.net.
The ability to perform real-time measurements is a key advantage of BRET in studying the kinetics of signaling events. The sustained light emission observed with this compound, particularly with mutant luciferases where product inhibition is reduced, could be advantageous for monitoring both transient and prolonged signaling events nih.gov. This would allow for a more detailed interrogation of the dynamics of intracellular signaling cascades.
Enzymatic Activity Assays Utilizing this compound
Bioluminescent assays are widely used for measuring the activity of a variety of enzymes. These assays often employ a "pro-luciferin" substrate, which is a modified luciferin (B1168401) that is unable to be processed by luciferase until it is acted upon by the enzyme of interest. The release of the luciferin, which is then available for the luciferase reaction, results in a luminescent signal that is proportional to the activity of the target enzyme promega.de.
While specific examples of enzymatic assays utilizing a pro-CycLuc7 substrate are not yet prominent in the literature, the principle is readily applicable. For instance, a peptide sequence recognized by a specific protease could be attached to the amino group of an aminoluciferin (B605428) like this compound. Cleavage of this peptide by the protease would release the aminoluciferin, which would then be available to be catalyzed by luciferase, producing light. This approach would enable the sensitive detection and quantification of the protease's activity. The high quantum efficiency of bioluminescence makes such assays highly sensitive, often exceeding the sensitivity of comparable fluorescent assays promega.de. The development of pro-CycLuc7 substrates could, therefore, expand the toolkit for highly sensitive enzymatic activity assays.
High-Throughput Screening Methodologies
This compound is particularly valuable in high-throughput screening (HTS) for drug discovery. Current time information in North Yorkshire, GB. Bioluminescence assays using this compound are characterized by their high sensitivity, broad linear range, and resistance to interference from compounds often found in chemical libraries. nih.gov These assays can be adapted for various targets, including kinases, proteases, and G-protein coupled receptors (GPCRs). nih.gov
In a typical HTS workflow for identifying enzyme inhibitors, a luciferase-based reporter system is used. The activity of the target enzyme is coupled to the production of a luminescent signal. For instance, in a kinase assay, the depletion of ATP by the kinase can be measured by a subsequent reaction with firefly luciferase and a substrate like this compound; a lower luminescent signal indicates higher kinase activity. The enhanced light emission from this compound allows for the miniaturization of these assays into 384-well or 1536-well plate formats, significantly increasing the number of compounds that can be screened.
| Assay Parameter | Description | Advantage in HTS |
| Signal Intensity | Enhanced light output compared to traditional substrates. | Higher signal-to-noise ratio, allowing for lower reagent volumes and detection of weaker inhibitors. |
| Signal Stability | More stable and prolonged light emission. | Wider window for plate reading, increasing throughput and flexibility in automation. |
| Assay Robustness | Less susceptible to interference from colored or fluorescent compounds. | Lower rates of false positives and false negatives from compound libraries. |
| Miniaturization | Suitable for low-volume assays in high-density plates. | Reduced cost per well and conservation of precious reagents and compounds. |
Functional Characterization of Enzyme Inhibition/Activation
Luciferase-based assays are instrumental in the functional characterization of enzyme inhibitors and activators. While direct inhibition of the luciferase enzyme itself is a known issue that can lead to false positives in HTS campaigns, carefully designed assays can mitigate this. nih.govmdpi.comnih.gov For instance, counterscreens against the luciferase enzyme can be performed to eliminate compounds that directly interfere with the reporter. frontiersin.org
One strategy for characterizing the activity of a target enzyme, such as a protease, involves the use of a "pro-substrate." In this approach, a specific peptide sequence recognized by the protease is linked to this compound, rendering it inactive. Upon cleavage of the peptide by the target protease, this compound is released and can be consumed by luciferase to produce light. The intensity of the bioluminescent signal is directly proportional to the activity of the protease. This method allows for the sensitive and continuous monitoring of enzyme activity and can be used to determine the potency (e.g., IC50 or EC50) of inhibitory or activating compounds. The sustained and bright signal from this compound enables precise kinetic measurements of enzyme activity.
Advanced Bioluminescence Imaging in Research Models
The properties of this compound make it a superior substrate for in vivo bioluminescence imaging (BLI), enabling researchers to visualize and quantify biological processes in living animals with high sensitivity. Current time information in North Yorkshire, GB.
Real-time Visualization of Biological Events
The ability to monitor biological events in real-time provides invaluable insights into dynamic processes such as tumor growth, metastasis, and the cell cycle. nih.govyoutube.comnih.gov Intravital microscopy and other advanced imaging techniques allow for the visualization of these events at the single-cell level within a living organism. mdpi.comnih.govbiorxiv.org
While many real-time imaging studies have utilized fluorescent reporters like GFP, bioluminescent reporters offer the advantage of a very high signal-to-noise ratio due to the absence of background autofluorescence. The enhanced and sustained light emission from this compound is particularly advantageous for longitudinal studies that require repeated imaging over extended periods. For example, tumor cells engineered to express luciferase can be implanted in mice, and the administration of this compound allows for the non-invasive, real-time tracking of tumor progression and response to therapeutic interventions. The brightness of the signal from this compound can enable the detection of smaller tumors and deeper tissues than is possible with conventional substrates.
Comparative Analysis with Conventional Bioluminescent Probes
Numerous studies have demonstrated the superior performance of CycLuc family compounds compared to the conventional firefly luciferase substrate, D-luciferin. These advantages include increased photon flux, enhanced sensitivity, and improved biodistribution, particularly for imaging in the brain where the blood-brain barrier presents a significant challenge.
A key advantage of substrates like this compound is the ability to achieve a stronger signal with a lower dose of the substrate. Research has shown that related compounds can produce a signal that is three- to four-fold greater than that of D-luciferin, even at concentrations that are 10- to 20-fold lower. This not only enhances sensitivity but also reduces the potential for substrate-related toxicity and lowers the cost of in vivo experiments.
Below is a table summarizing the comparative performance of a CycLuc analog versus D-luciferin in in vivo imaging, based on published research findings.
| Parameter | CycLuc Analog | D-luciferin | Fold Improvement |
| In Vivo Photon Flux (Brain) | ~3.0 x 10^6 - 4.2 x 10^6 AUC | ~2.4 x 10^6 AUC | Up to ~1.75x |
| In Vivo Photon Flux (Glioblastoma) | ~2.9 x 10^6 p/sec/cm^2 | ~3.3 x 10^5 p/sec/cm^2 | ~8x |
| Required Substrate Concentration | 7.5–15 mg/kg | 150 mg/kg | 10-20x less required |
| Signal Enhancement (PVN) | ~3x greater signal | Baseline | 3x |
Data is based on studies of CycLuc1, a closely related analog of this compound.
Research into Biological Pathways and Metabolic Processes
This compound is a valuable tool for dissecting complex biological pathways and metabolic processes through the use of reporter gene assays and Bioluminescence Resonance Energy Transfer (BRET).
In reporter gene assays, the promoter of a gene of interest is cloned upstream of a luciferase gene. The expression of luciferase, and therefore the intensity of the bioluminescent signal upon addition of this compound, serves as a readout for the activity of the signaling pathway that regulates that promoter. For example, to study the NF-κB signaling pathway, a reporter construct containing multiple NF-κB response elements driving luciferase expression can be used. nih.govbpsbioscience.commoleculardevices.com The high sensitivity of this compound allows for the detection of subtle changes in pathway activity in response to various stimuli.
BRET is a powerful technique for studying protein-protein interactions in living cells. nih.govfrontiersin.orgresearchgate.net In a BRET assay, a luciferase (the BRET donor) is fused to one protein of interest, and a fluorescent protein (the BRET acceptor) is fused to another. If the two proteins interact, the energy from the luciferase-substrate reaction (using a substrate like this compound) is transferred to the fluorescent protein, which then emits light at its characteristic wavelength. BRET is widely used to study the dynamics of GPCR signaling, including receptor dimerization and the recruitment of intracellular signaling proteins like β-arrestin. nih.govfrontiersin.orgresearchgate.net The bright and stable signal from this compound can improve the dynamic range and sensitivity of BRET assays, enabling more precise measurements of protein interactions.
Cycluc7 Within Synthetic Biology and Chemical Biology Frameworks
Potential for Integration into Synthetic Genetic Circuits
Engineering Bioluminescent Reporters for Cellular Control
In the field of synthetic biology, the ability to precisely monitor and control cellular activities is paramount. Bioluminescent reporters, which consist of a luciferase enzyme and a luciferin (B1168401) substrate, are fundamental tools for visualizing biological processes in real-time. musechem.commdpi.com The engineering of these reporter systems aims to create "orthogonal" pairs—where a specific engineered luciferase interacts only with its designated synthetic luciferin substrate. This exclusivity prevents crosstalk with endogenous molecules or other reporter systems within the same cell, enabling the independent tracking of multiple cellular events. acs.org
The compound CycLuc7, a synthetic aminoluciferin (B605428), has emerged as a key component in the development of these advanced reporter systems. acs.org It is a highly efficient and sensitive luciferase substrate that, when paired with specific mutant versions of firefly luciferase (FLuc), produces bright and stable light emission. musechem.com This enhanced signal is critical for monitoring processes such as gene expression, protein-protein interactions, and cellular signaling, even at low concentrations. musechem.com
Research has focused on modifying both the luciferase enzyme and the luciferin substrate to optimize light output and shift the emission to longer, redder wavelengths, which penetrate tissues more effectively for in vivo imaging. mdpi.com One notable success in this area is the pairing of this compound with a firefly luciferase variant containing three mutations (R218K, L286M, and S347A). This specific combination results in the emission of red-shifted light at a peak wavelength of 623 nm. mdpi.com The development of such mutant luciferases that show a preference for synthetic substrates like this compound over the native D-luciferin is a significant advancement toward creating truly orthogonal bioluminescent tools for cellular control. acs.orgnih.gov These engineered systems allow researchers to build and test complex synthetic gene circuits, where the output of the circuit is a measurable light signal, providing a deeper understanding of cellular regulation. mit.edu
Table 1: Performance of this compound with Engineered Firefly Luciferase (FLuc) Variants
| FLuc Variant | Substrate | Peak Emission Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|
| R218K/L286M/S347A | This compound | 623 | Produces red-shifted bioluminescence with 46% of the initial rate of the wild-type FLuc/D-luciferin pair. | mdpi.com |
| Wild-Type (WT) | This compound | - | This compound is a light-emitting substrate for wild-type firefly luciferase. | nih.gov |
| Triple Mutant | Aminoluciferins | - | A triple-mutant luciferase yields high light output with alkylated aminoluciferins (like this compound) but little signal with D-luciferin, demonstrating substrate selectivity. | acs.org |
Advanced Bio-Sensing and Bio-Actuation Systems
The unique properties of this compound make it a valuable tool for constructing advanced bio-sensing and bio-actuation systems. A biosensor is a device that detects a specific biological molecule or event and transduces that detection into a measurable signal. In this context, a this compound-based system acts as an optical biosensor where the presence of a target analyte triggers a reaction involving an engineered luciferase, which then acts on this compound to produce light. The high efficiency and sensitivity of this compound allow for the detection of biological events at very low concentrations. musechem.com
The development of brighter and red-shifted bioluminescence through the combination of this compound and mutant luciferases is particularly advantageous for in vivo imaging and sensing. mdpi.com Red light has lower background autofluorescence and is less absorbed by tissues, enabling deeper and more sensitive imaging in living organisms. This capability is crucial for advanced diagnostic and research applications, such as monitoring tumor growth or tracking the success of gene delivery. google.com
Bio-actuation refers to systems where a biological signal triggers a specific action or response. nih.gov Within synthetic biology, a biosensor can be linked to a bio-actuator to create a complete, self-regulating circuit. For example, the light output from a this compound-based sensor could be the endpoint of a detection event. Alternatively, in a more complex system, the detection of a target molecule could activate a synthetic gene circuit that not only produces the luciferase for reporting but also initiates a functional response. This response could involve the production of a therapeutic protein, a change in cell motility, or the initiation of programmed cell death. The engineering of such systems relies on the modular and predictable nature of synthetic biology components, allowing researchers to design and build cellular machinery for specific purposes, from diagnostics to therapeutics. uq.edu.aumdpi.com
Table 2: Applications of this compound in Bio-Sensing
| Application Area | System Components | Principle | Advantage of this compound | Reference |
|---|---|---|---|---|
| Real-Time Monitoring of Biological Processes | This compound + Luciferase | Monitoring gene expression, protein interactions, and cell signaling through light emission. | Enhances light emission intensity and stability for robust, reproducible results. musechem.com | musechem.com |
| In Vivo Imaging | This compound + Engineered FLuc | Quantitative monitoring of biochemical processes in living animals. | Pairing with specific FLuc mutants produces brighter, red-shifted light for improved tissue penetration. | mdpi.com |
| Orthogonal Gene Expression Reporting | This compound + Selective Mutant Luciferase | A mutant luciferase preferentially uses this compound over D-luciferin, allowing for the creation of an independent reporting channel. | Enables the design of complex, multi-component synthetic circuits without signal interference. | acs.org |
Structural Biology and Computational Approaches in Cycluc7 Research
Structural Insights into Luciferase-CycLuc7 Complexes
While a specific co-crystal structure of CycLuc7 bound to a luciferase is not detailed in the provided search results, a wealth of information from existing luciferase structures offers profound insights into their interaction. Firefly luciferase is known to have a high degree of structural plasticity, allowing it to accept a wide array of molecules as substrates. news-medical.net The enzyme is folded into two main domains: a large N-terminal domain and a smaller C-terminal domain, separated by a wide cleft where the active site is located. rcsb.org
The active site of an enzyme is the specific region where a substrate binds and catalysis occurs. revisiondojo.comunacademy.com In firefly luciferase, the binding pocket for its native substrate, D-luciferin, is a bent and relatively narrow cavity composed of several hydrophobic amino acids. mdpi.comnih.gov The binding of a substrate is not a simple lock-and-key mechanism but rather an "induced-fit" process. revisiondojo.comunacademy.com This model suggests that the initial binding of the substrate induces a conformational change in the enzyme's active site, optimizing the fit and bringing catalytic residues into the correct position. revisiondojo.compurdue.edu This dynamic adjustment can range from local side-chain movements to the reorientation of entire protein domains. purdue.edu
A significant breakthrough in understanding the this compound interaction comes from the engineering of a triple-mutant firefly luciferase (containing mutations R218K, L286M, and S347A). news-medical.net This mutant enzyme displays a remarkable 10,000-fold selectivity for this compound over the natural substrate, D-luciferin, and is rendered essentially inactive with D-luciferin. news-medical.net This suggests that these three mutations reshape the active site to specifically accommodate the rigid, fused indoline (B122111) ring structure of this compound, while disfavoring the binding of D-luciferin. The alteration of the active site's shape and chemical properties is fundamental to this engineered specificity. revisiondojo.com
The successful engineering of a luciferase mutant that strongly prefers this compound is a prime example of rational enzyme design. news-medical.net By identifying key residues in the active site, researchers can modify an enzyme's substrate specificity to create tailored biological tools. news-medical.netacs.org This has profound implications, allowing for the development of orthogonal bioluminescent systems where a synthetic luciferin (B1168401)/luciferase pair operates independently without cross-reacting with endogenous components. news-medical.netacs.org
The field is advancing beyond simple mutations to the de novo design of enzymes using computational methods and deep learning. uw.eduresearchgate.net Researchers can now generate idealized protein structures with custom-designed binding pockets for specific synthetic substrates. researchgate.net This approach allows for the creation of highly efficient and specific enzymes, smaller and more stable than any found in nature, that are optimized for substrates like this compound from the ground up. uw.eduresearchgate.net Such custom-designed luciferases could lead to brighter, more stable bioluminescent signals for advanced imaging applications. uw.edu
Computational Modeling and Simulation of this compound Interactions
Computational methods are indispensable for studying molecular interactions at a level of detail that is often inaccessible through experimentation alone. These in silico techniques allow for the simulation of binding events and the prediction of substrate performance, accelerating the design and optimization of bioluminescent systems.
Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.commdpi.com By applying classical mechanics, MD simulations can provide a detailed, dynamic picture of how a ligand like this compound interacts with a luciferase enzyme. ebsco.com These simulations can characterize protein-ligand interactions, reveal conformational changes, and calculate binding free energies. mdpi.comnih.gov
In the context of this compound, MD simulations can be used to:
Model the precise docking of this compound into the active site of both wild-type and mutant luciferases.
Simulate the conformational changes in the enzyme upon substrate binding, validating the induced-fit model. nih.gov
Identify the key intermolecular forces (e.g., van der Waals forces, hydrogen bonds, π-π stacking) that stabilize the enzyme-substrate complex. nih.gov
Reveal how specific mutations, such as those in the triple-mutant luciferase, alter the dynamics and binding energy to favor this compound. news-medical.net
Studies on other luciferases have successfully used MD simulations to understand the relationship between conformational regulation and bioluminescent properties, providing a theoretical basis for enzyme modification and evolution. nih.gov
Predicting whether a novel compound will be an effective substrate for a particular enzyme is a major goal of computational biochemistry. nih.gov In silico models, often based on machine learning algorithms like support vector machines and random forests, are developed to predict enzyme-substrate relationships. sciforum.net These models are trained on large datasets of known enzyme-substrate pairs and use molecular descriptors (e.g., chemical structure, physical properties) to make predictions. nih.govsciforum.net
For this compound research, such predictive tools can be used to:
Screen virtual libraries of this compound analogues to identify new candidates with potentially superior brightness or altered emission spectra.
Predict the performance of this compound with a wide range of natural or engineered luciferases.
Help optimize lead compounds in the development of new synthetic luciferins. sciforum.net
While powerful, the performance of these prediction tools is highly dependent on the quality and quantity of the training data. sciforum.net Continuous refinement and validation against experimental results are necessary to improve their accuracy and reliability. biorxiv.orgd-nb.info
Data Integration and Bioinformatics for this compound Research
Bioinformatics combines biology, computer science, and statistics to analyze and interpret large sets of biological data. azolifesciences.comuni.lu In this compound research, bioinformatics is essential for managing and making sense of the vast amounts of information generated from genomic, structural, and functional studies. azolifesciences.com
Data integration is the process of combining data from these different sources to provide a unified and comprehensive view. apix-drive.comcyclr.com For instance, a researcher might integrate:
Genomic and Sequence Data: Analyzing the DNA and amino acid sequences of various luciferases to identify conserved regions and potential mutation sites. zhaw.ch
Structural Data: Using coordinates from protein data banks (PDB) to visualize the 3D structures of luciferases. rcsb.org
Computational Models: Incorporating results from MD simulations and substrate performance predictions. nih.govnih.gov
Experimental Results: Compiling kinetic data, quantum yields, and emission spectra from laboratory assays.
By integrating these disparate datasets, researchers can build more accurate models of the luciferase-CycLuc7 system. mdpi.comresearchgate.net This holistic approach facilitates a deeper understanding of structure-function relationships and provides a robust framework for the rational design of next-generation bioluminescent reporters with precisely engineered properties. medidata.com
Future Perspectives and Emerging Methodologies in Cycluc7 Enabled Research
Development of Next-Generation Bioluminescent Probes
The development of next-generation bioluminescent probes is a dynamic field focused on overcoming the limitations of natural luciferase-luciferin systems. nih.gov A primary goal is to create brighter, more stable, and red-shifted light emissions for superior performance in in vivo imaging. researchgate.net CycLuc7, a synthetic aminoluciferin (B605428), is at the forefront of this endeavor. uct.ac.za
While natural D-luciferin produces robust light with wild-type firefly luciferase, its emission is often less intense with engineered luciferases. uct.ac.za Conversely, synthetic analogues like this compound show modest light output with the wild-type enzyme but become highly efficient and bright when paired with a specifically engineered mutant luciferase. uct.ac.zanews-medical.net Researchers have successfully engineered a triple-mutant firefly luciferase (containing mutations R218K, L286M, and S347A) that exhibits a remarkable 10,000-fold selectivity for this compound over D-luciferin. news-medical.net This mutant enzyme is rendered largely inactive with the natural D-luciferin substrate, effectively creating an orthogonal and highly specific reporter system. news-medical.net
This enzyme-substrate pairing strategy offers several advantages:
Enhanced Sensitivity: The combination of this compound with its cognate mutant luciferase can produce a bioluminescent signal up to 1000 times stronger than the traditional firefly luciferase system in deep tissues like the mouse brain. news-medical.net
Reduced Background: The high specificity of the mutant luciferase for this compound minimizes background signals from any endogenous substances, leading to a higher signal-to-noise ratio. news-medical.net
Near-Infrared Emission: Aminoluciferins, the class of compounds to which this compound belongs, are instrumental in extending bioluminescence into the near-infrared (NIR) spectrum. acs.org Light in this range is less absorbed and scattered by biological tissues, enabling deeper and clearer imaging. researchgate.net
The development of these specialized pairs is expanding the toolkit for biological assays, allowing for more sensitive and precise monitoring of cellular and molecular processes both in vitro and in vivo. news-medical.net
Table 1: Comparative Bioluminescence of D-luciferin vs. This compound
| Luciferin (B1168401) Substrate | Luciferase Type | Relative Light Output | Key Characteristic |
|---|---|---|---|
| D-luciferin | Wild-Type (WT) | High (approx. 100x greater than this compound with WT) uct.ac.za | Standard for conventional bioluminescence assays. uct.ac.za |
| This compound | Wild-Type (WT) | Low uct.ac.za | Inefficient substrate for the natural enzyme. uct.ac.za |
| D-luciferin | Triple-Mutant | Very Low / Negligible news-medical.net | The mutant enzyme is engineered to be inactive with D-luciferin. news-medical.net |
| This compound | Triple-Mutant | Very High news-medical.net | Optimal and highly selective substrate, enabling sensitive detection. news-medical.net |
Advanced Research Methodologies in Bioluminescence (General)
The utility of probes like this compound is amplified by their integration into advanced research methodologies that push the boundaries of biological imaging and analysis.
In Vivo Bioluminescence Imaging (BLI): BLI is a powerful technique for visualizing biological processes within living organisms in real-time. encyclopedia.pub Unlike fluorescence, BLI does not require an external light source for excitation, which eliminates issues of tissue autofluorescence and phototoxicity. mdpi.com This results in exceptionally sensitive imaging with a high signal-to-background ratio, making it ideal for tracking tumor growth, cancer metastasis, and cellular interactions in deep tissues. encyclopedia.pubmdpi.com
Bioluminescence Resonance Energy Transfer (BRET): BRET is a sophisticated method that enhances and modifies the light signal from a bioluminescent reaction. researchgate.net The technique involves fusing a luciferase donor (like a mutant firefly luciferase) to a fluorescent acceptor protein. mdpi.com When the luciferase oxidizes its substrate, the energy is transferred to the acceptor, which then emits light at its own characteristic, often red-shifted, wavelength. researchgate.net This intramolecular energy transfer can dramatically increase brightness and allows for the rational design of probes with specific colors, improving detection in deep tissues. researchgate.netresearchgate.net
High-Throughput Screening (HTS): The stability, sensitivity, and reproducibility of modern bioluminescent systems make them highly suitable for HTS in drug discovery. musechem.com Assays can be designed to monitor specific biological events, such as protein-protein interactions or gene expression, and the bright, persistent signal from pairs like mutant luciferase-CycLuc7 allows for rapid and reliable screening of large compound libraries. musechem.com
Caged Luciferin Probes: This methodology involves using chemically "caged" luciferins that are inactive until a specific biological event occurs. mdpi.com For example, a luciferin can be modified with a chemical group that is cleaved by a particular enzyme, such as caspase-3 during apoptosis. glow-bio.com Upon cleavage, the luciferin is released, and light is produced in the presence of luciferase, allowing for the specific imaging of that enzymatic activity. glow-bio.com This approach enables the detection of a wide range of biological activities, from metabolite uptake to the sensing of specific biomarkers. mdpi.com
Interdisciplinary Approaches Leveraging this compound
The enhanced capabilities of this compound-based systems facilitate their application across multiple scientific disciplines, fostering interdisciplinary research.
Molecular and Cellular Biology: At its core, this compound is a tool for the real-time monitoring of fundamental biological processes. musechem.com Researchers use it to create reporter gene assays to study gene expression, visualize protein-protein interactions through BRET, and track cellular signaling pathways with unparalleled sensitivity. musechem.com
Pharmacology and Drug Discovery: The high sensitivity of this compound makes it an invaluable asset in pharmacology for evaluating the efficacy and mechanism of action of new drug candidates. musechem.com Its suitability for high-throughput screening accelerates the identification of lead compounds. musechem.com
Oncology: In cancer research, cells engineered to express a this compound-specific luciferase can be tracked after being introduced into animal models. encyclopedia.pub This allows for the non-invasive, longitudinal monitoring of tumor growth, regression in response to therapy, and the metastatic spread of cancer cells. encyclopedia.pubmdpi.com
Immunology: The ability to sensitively track cell populations in vivo is crucial for immunology. Bioluminescent probes enable researchers to visualize the migration of immune cells to sites of inflammation or infection and to study the dynamic interactions between different cell types within a living organism. nih.gov
Unexplored Research Avenues and Conceptual Advances
The ongoing development of synthetic luciferins and engineered luciferases continues to open up new frontiers for research. The future of this compound-enabled studies lies in harnessing its unique properties to explore novel biological questions and develop new technological platforms.
Probing Latent Luciferase Activity: A groundbreaking discovery revealed that certain insect fatty acyl-CoA synthetases (ACSLs) can function as latent luciferases, producing light with specific synthetic luciferins, including this compound. nih.gov This opens an entirely new and unexplored avenue for probing metabolic activity directly, using the cell's own enzymes to generate a signal from a synthetic substrate.
Autonomous Bioluminescence Systems: A significant logistical challenge in BLI is the need to administer a luciferin substrate. mdpi.com Future research aims to develop autonomous systems by engineering cells to express not only the luciferase but also the enzymatic pathway required for synthesizing the luciferin itself. mdpi.com This would enable continuous, long-term imaging without external intervention.
Synergy with Optogenetics: Optogenetics uses light to control protein function. A major limitation is the poor penetration of external light into deep tissues. mdpi.com Bioluminescence from a this compound-luciferase pair could be used as an internal light source to activate nearby photosensitive proteins. mdpi.com This combination, sometimes called bioluminescence-driven optogenetics, could enable precise spatiotemporal control of cellular functions in previously inaccessible regions of the body. mdpi.commdpi.com
In Silico Screening and Co-evolution: The discovery of new, even more powerful luciferase-luciferin pairs will be accelerated by computational approaches. mdpi.com In silico modeling can predict favorable enzyme-substrate interactions, guiding the synthesis of new luciferins and the engineering of new luciferase mutants. mdpi.com This "co-evolution" strategy, where the enzyme and substrate are developed in tandem, promises to yield bioluminescent systems with unprecedented brightness and specificity. mdpi.com
Q & A
Basic Research Questions
Q. What are the key experimental parameters for synthesizing CycLuc7, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of this compound requires optimization of solvent polarity, temperature, and catalyst stoichiometry. For example, using anhydrous DMF at 60°C with a 1:1.2 molar ratio of starting reagents improves yield (>85%) while minimizing side products. Purity should be validated via HPLC (≥98%) and characterized using -NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the stability of this compound under physiological conditions for in vitro assays?
- Methodological Answer : Stability assays should simulate physiological pH (7.4), temperature (37°C), and serum exposure (e.g., 10% FBS). Quantify degradation kinetics using LC-MS over 24–72 hours. Include negative controls (e.g., protease inhibitors) to distinguish chemical vs. enzymatic instability .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar luciferin analogs?
- Methodological Answer : Employ a combination of UV-Vis spectroscopy (λmax ~320 nm for this compound vs. ~400 nm for CycLuc1), fluorescence quenching assays, and -NMR to resolve structural ambiguities. Comparative IR spectroscopy can confirm cyclization via C=O stretch shifts .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s bioavailability in different cell lines?
- Methodological Answer : Conduct systematic cross-validation using:
- Cell permeability assays (e.g., Caco-2 monolayers) with/without efflux inhibitors.
- Tissue-specific uptake studies (e.g., HEK293 vs. HepG2) to identify transporter dependencies.
- Metabolomic profiling to detect cell-line-specific enzymatic degradation pathways.
Statistical inconsistency should be resolved via multivariate regression analysis .
Q. What computational strategies can predict this compound’s binding affinity for novel luciferase mutants?
- Methodological Answer : Use molecular docking (AutoDock Vina) with force-field adjustments for π-π stacking interactions. Validate predictions via:
- Free-energy perturbation (FEP) simulations for ΔG calculations.
- Experimental mutagenesis (e.g., site-directed mutations at Ser347 or Tyr454) to correlate in silico and in vitro values .
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of this compound-based in vivo imaging studies?
- Methodological Answer :
- Feasibility : Pilot studies to determine optimal dosing (e.g., 5 mg/kg IV) and signal-to-noise ratio in murine models.
- Novelty : Compare this compound’s bioluminescence intensity and tissue penetration depth against Firefly luciferin.
- Ethics : Adhere to ARRIVE guidelines for humane endpoints and sample size minimization.
- Relevance : Target applications in deep-tissue tumor models where traditional probes fail .
Q. What statistical frameworks are recommended for analyzing dose-response heterogeneity in this compound-activated luciferase assays?
- Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use Bayesian hierarchical modeling for small-sample studies (n < 10) or nonparametric resampling (bootstrapping) for skewed distributions. Report effect sizes (Cohen’s d) rather than p-values alone .
Data Reproducibility & Validation
Q. How can researchers ensure reproducibility of this compound’s kinetic parameters across laboratories?
- Methodological Answer :
- Standardized protocols : Publish detailed SOPs for substrate preparation (e.g., stock concentration, DMSO content ≤0.1%).
- Inter-lab calibration : Share reference samples with pre-measured and values.
- Open data : Deposit raw kinetic traces (e.g., in Zenodo) with metadata on instrumentation (e.g., plate reader model, gain settings) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
